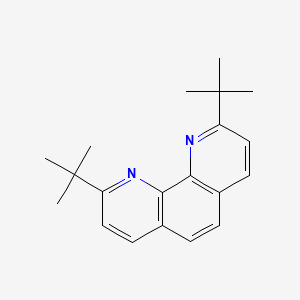

2,9-Di-tert-butyl-1,10-phenanthroline

描述

Overview of 1,10-Phenanthroline (B135089) as a Versatile Chelating Ligand

1,10-Phenanthroline (phen) is a tricyclic heterocyclic organic compound composed of two pyridine (B92270) rings fused to a benzene (B151609) ring. wikipedia.orgchemicalbook.com Its molecular structure features two nitrogen atoms positioned at the 1 and 10 locations, making it an excellent bidentate N,N-chelating ligand. researchgate.net The nitrogen atoms possess lone pairs of electrons that can readily form coordinate bonds with a wide variety of metal ions. quora.com

The key to its versatility lies in its rigid, planar structure and the formation of stable five-membered chelate rings upon coordination with a metal center. myuchem.comalfachemic.com This chelate effect significantly enhances the thermodynamic and kinetic stability of the resulting metal complexes. myuchem.com 1,10-Phenanthroline is known to form strong complexes with most transition metals, including iron, copper, ruthenium, and cobalt. quora.commyuchem.comalfachemic.com

The applications of 1,10-phenanthroline are extensive and cut across multiple disciplines:

Coordination Chemistry: It is a foundational ligand for synthesizing a vast range of metal complexes with diverse geometries and electronic properties. alfachemic.com

Analytical Chemistry: The formation of intensely colored complexes, such as the iron(II) complex known as ferroin, provides a sensitive method for the spectrophotometric determination of metal ions. wikipedia.orgquora.com

Catalysis: Phenanthroline-metal complexes exhibit high activity in various catalytic reactions, including oxidations, cross-coupling, and C-H activations. myuchem.com

Materials Science: Ruthenium(II) and Iridium(III) complexes with phenanthroline derivatives are widely utilized in the development of Organic Light-Emitting Diodes (OLEDs) and photosensitized systems due to their strong Metal-to-Ligand Charge Transfer (MLCT) emission properties. myuchem.com They are also used in preparing Metal-Organic Frameworks (MOFs). chemicalbook.com

Bioinorganic Chemistry: The planar structure of phen allows its complexes to intercalate with DNA, making them useful as DNA probes and potential metal-based antitumor drugs. myuchem.comalfachemic.com

| Property | Data |

| Chemical Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.205 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 117 °C (anhydrous) |

| Key Feature | Bidentate, chelating ligand |

| Coordination Site | Two nitrogen atoms |

Table 1: Physicochemical Properties of 1,10-Phenanthroline. chemicalbook.com

Significance of Steric Bulk at the 2,9-Positions in Phenanthroline Derivatives

The modification of the 1,10-phenanthroline backbone by introducing substituents is a common strategy to fine-tune the properties of its metal complexes. The positions closest to the coordinating nitrogen atoms, the 2 and 9 positions, are of particular strategic importance. Introducing bulky substituents, such as tert-butyl groups, at these locations imparts significant steric hindrance around the metal center. acs.org This steric crowding has profound consequences on the coordination geometry, stability, and reactivity of the resulting complexes.

One of the most significant effects is the prevention of geometric reorganization. For instance, copper(I) complexes with unsubstituted phenanthroline are typically non-emissive in solution at room temperature because the excited state undergoes a geometric distortion from tetrahedral to a more planar geometry, which provides a non-radiative decay pathway. Bulky groups at the 2,9-positions physically block this flattening, thereby inhibiting the geometric reorganization and promoting radiative emission from the MLCT excited state. acs.org

Furthermore, steric hindrance can be exploited to control the stoichiometry and structure of complexes. For example, a highly encumbered ligand like 2,9-dimesityl-1,10-phenanthroline (B13125874) can prevent the formation of a homoleptic bis-ligand complex (where two identical ligands bind to the metal). This allows for the selective synthesis of stable heteroleptic complexes, where two different ligands are coordinated to the same metal center, a strategy used to construct complex molecular machines and systems with tunable properties. researchgate.net In catalysis, the steric environment created by these substituents can influence the selectivity and efficiency of a reaction by controlling substrate access to the catalytic metal center. researchgate.net

Research Trajectories and Academic Importance of 2,9-Di-tert-butyl-1,10-phenanthroline (dtbp)

This compound (dtbp) is a quintessential example of a sterically hindered phenanthroline ligand. The large tert-butyl groups create a highly constrained coordination environment, leading to unique and academically significant photophysical and chemical properties, particularly in its copper(I) complexes. acs.orgacs.org

The homoleptic copper(I) complex, [Cu(dtbp)₂]⁺, exhibits remarkable photophysical characteristics. It possesses one of the longest MLCT emission lifetimes and highest quantum yields reported for any [Cu(R₂phen)₂]⁺ complex in solution at room temperature. acs.orgnih.gov This is a direct consequence of the steric hindrance from the tert-butyl groups preventing excited-state distortion. Moreover, the complex is a potent photoreductant in its excited state, as indicated by its large positive ground-state reduction potential and large negative excited-state reduction potential. nih.gov

| Complex | λabs | λemission | Emission Lifetime (τ) | Quantum Yield (Φ) | E₁/₂ ([Cu²⁺]/[Cu⁺]) |

| [Cu(dtbp)₂]⁺ | 425 nm | 599 nm | 3260 ns | 5.6% | 0.70 V vs Fc⁺/₀ |

Table 2: Photophysical and Electrochemical Data for the [Cu(dtbp)₂]⁺ Complex. acs.orgnih.gov

The research trajectory for dtbp and its complexes is heavily focused on leveraging these unique properties. The steric strain imposed by the tert-butyl groups not only enhances its luminescent properties but also enables unusual reactivity. For example, [Cu(dtbp)₂]⁺ undergoes ligand displacement reactions with good donor ligands like acetonitrile (B52724) (CH₃CN) or carbon monoxide (CO), where one of the bulky bidentate dtbp ligands is replaced. acs.orgnih.gov This reactivity, which is not typically observed in less hindered copper-phenanthroline complexes, opens avenues for the development of chemical sensors.

The academic importance of dtbp lies in its role as a model system for understanding the fundamental principles of steric effects in coordination chemistry. It demonstrates how the rational design of a ligand's steric profile can be used to control the photophysical properties and reactivity of metal complexes. This knowledge is crucial for the development of next-generation materials for applications in photoredox catalysis, solar energy conversion, and luminescent sensing. rsc.org

Structure

2D Structure

3D Structure

属性

CAS 编号 |

85575-94-6 |

|---|---|

分子式 |

C20H24N2 |

分子量 |

292.4 g/mol |

IUPAC 名称 |

2,9-ditert-butyl-1,10-phenanthroline |

InChI |

InChI=1S/C20H24N2/c1-19(2,3)15-11-9-13-7-8-14-10-12-16(20(4,5)6)22-18(14)17(13)21-15/h7-12H,1-6H3 |

InChI 键 |

ANJHBIHEJMACHS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)(C)C)C=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,9 Di Tert Butyl 1,10 Phenanthroline

Established Synthetic Pathways for 2,9-Di-tert-butyl-1,10-phenanthroline

The introduction of bulky tert-butyl groups at the 2 and 9 positions of the 1,10-phenanthroline (B135089) core presents considerable synthetic challenges. Direct alkylation and adaptations of classical methodologies are the primary approaches.

Direct synthesis of this compound through oxidation-based strategies is not a commonly reported method for introducing the tert-butyl substituents. Instead, oxidation is a key strategy for the functionalization of pre-existing 2,9-dialkyl-1,10-phenanthrolines, such as the readily available 2,9-dimethyl-1,10-phenanthroline (neocuproine). This approach allows for the introduction of various functional groups at these positions, which can then be further modified.

The oxidation of neocuproine (B1678164) with selenium dioxide (SeO₂) is a well-established method to produce 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) researchgate.netasianpubs.org. This dialdehyde (B1249045) serves as a versatile intermediate for the synthesis of a wide range of derivatives through condensation reactions asianpubs.org. For instance, it can be reacted with thiosemicarbazide (B42300) to yield 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) in good yield asianpubs.org. Further oxidation of the dicarbaldehyde can lead to the formation of 1,10-phenanthroline-2,9-dicarboxylic acid researchgate.net.

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,9-dimethyl-1,10-phenanthroline (neocuproine) | Selenium dioxide (SeO₂) | 1,10-phenanthroline-2,9-dicarbaldehyde | Good | asianpubs.org |

| 1,10-phenanthroline-2,9-dicarbaldehyde | Nitric Acid (HNO₃) | 1,10-phenanthroline-2,9-dicarboxylic acid | Not specified | researchgate.net |

Classical methods for synthesizing the phenanthroline core, such as the Skraup and Friedländer syntheses, have been adapted for the preparation of substituted derivatives. However, the synthesis of this compound using these methods is challenging due to the steric bulk of the tert-butyl groups.

The Skraup synthesis , which typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be used to produce quinolines and phenanthrolines udg.edursc.orgethz.ch. While adaptable for some substituted phenanthrolines, its application for introducing bulky groups at the 2 and 9 positions is not straightforward and often results in low yields ethz.ch.

The Friedländer synthesis offers a more versatile approach, involving the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group researchgate.net. This method has been successfully employed for the synthesis of various chiral alkyl-substituted 1,10-phenanthrolines researchgate.net. However, the reaction with sterically congested ketones tends to proceed in low yields researchgate.net. The direct synthesis of this compound via this route would require a sterically hindered diketone, which poses its own synthetic challenges.

A more direct approach involves the nucleophilic addition of organolithium reagents to the 1,10-phenanthroline core. The reaction of 1,10-phenanthroline with tert-butyllithium can, in principle, introduce the tert-butyl groups at the 2 and 9 positions. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-substituted products, as well as side reactions nih.gov. Careful control of stoichiometry and reaction conditions is crucial for achieving the desired disubstituted product.

Advanced Derivatization Techniques for 2,9-Disubstituted Phenanthrolines

Once the 2,9-disubstituted phenanthroline core is obtained, a variety of advanced derivatization techniques can be employed to further modify the molecule for specific applications.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , are powerful tools for forming carbon-carbon bonds. This methodology can be applied to functionalize the 2,9-positions of the phenanthroline ring system. The synthesis typically starts with 2,9-dichloro-1,10-phenanthroline, which can be prepared from the corresponding dione.

The Suzuki-Miyaura reaction involves the coupling of the dihalo-phenanthroline with a suitable organoboron reagent, such as a tert-butylboronic acid derivative, in the presence of a palladium catalyst and a base. This method has been successfully used to synthesize various di-substituted phenanthrolines researchgate.net.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,9-dichloro-1,10-phenanthroline | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) and base | 2,9-diaryl-1,10-phenanthroline | researchgate.net |

Direct functionalization of the C(sp³)-H bonds of the tert-butyl groups on this compound represents a highly atom-economical and efficient derivatization strategy. Recent advances in catalysis have enabled the selective oxidation of sterically congested primary C-H bonds.

Highly electrophilic manganese catalysts have been shown to effectively oxidize tert-butyl C-H bonds to primary alcohols udg.edutorvergata.it. This method utilizes a powerful manganese-oxo species generated from hydrogen peroxide in a fluorinated alcohol solvent udg.edutorvergata.it. Such a transformation on this compound would introduce hydroxyl groups at the terminal positions of the tert-butyl substituents, providing a handle for further synthetic modifications.

The synthesis of extended, fused-ring systems based on the phenanthroline core leads to molecules with interesting photophysical and electronic properties. Pyrazino[2,3-f] ethz.chtorvergata.itphenanthroline derivatives are accessible through the condensation of a 1,10-phenanthroline-5,6-dione (B1662461) with an appropriate diamine.

The key precursor, this compound-5,6-dione, can be synthesized by the oxidation of this compound. The oxidation of the unsubstituted 1,10-phenanthroline to its 5,6-dione is typically achieved using a mixture of nitric acid and sulfuric acid, often in the presence of potassium bromide chemicalbook.comgoogle.com. A similar approach could be applied to the 2,9-di-tert-butyl derivative.

Once the this compound-5,6-dione is obtained, it can be condensed with a variety of aromatic or aliphatic diamines to form the corresponding pyrazino-fused phenanthroline architecture rsc.orgchemrxiv.org. For example, condensation with 5,6-diamino-1,10-phenanthroline (B61705) yields a larger, more complex ligand system chemrxiv.org.

| Phenanthroline Precursor | Diamine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,10-phenanthroline-5,6-dione | 5,6-diamino-1,10-phenanthroline | Ethanol, catalytic acetic acid, 80°C | Pyrazino[2,3-f] ethz.chtorvergata.itphenanthroline-based structures | chemrxiv.org |

Design and Preparation of Heteroleptic Ligand Systems

The design and preparation of heteroleptic ligand systems involving this compound (dtbp) are primarily driven by the significant steric hindrance imposed by the bulky tert-butyl groups positioned at the 2 and 9 positions of the phenanthroline core. This steric bulk is a critical design element that strategically prevents the formation of homoleptic complexes, where two identical bulky ligands would coordinate to the same metal center. The steric clash that would arise from two dtbp ligands makes such homoleptic arrangements energetically unfavorable and can lead to unstable complexes with elongated metal-ligand bonds. osti.govacs.org Consequently, dtbp is an exemplary "blocking ligand," facilitating the controlled synthesis of heteroleptic complexes containing a second, dissimilar, and typically less sterically demanding ligand. researchgate.net

The synthesis of these systems, particularly with copper(I) centers, often follows a sequential, one-pot, two-step methodology known as the HETPHEN approach. osti.govresearchgate.net This strategy involves the initial reaction of a metal precursor with one equivalent of the sterically hindered phenanthroline, followed by the introduction of a second, different ligand to complete the coordination sphere.

A general synthetic procedure for a heteroleptic copper(I) complex is as follows:

A copper(I) precursor, such as tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526), Cu(CH₃CN)₄, is dissolved in a suitable solvent.

One molar equivalent of this compound is added, leading to the formation of a solvated intermediate complex, for instance, [Cu(dtbp)(CH₃CN)₂]⁺. osti.gov

A second, different diimine ligand, for example, 2,9-dimethyl-1,10-phenanthroline (dmp), is then introduced into the reaction mixture. This second ligand displaces the weakly coordinating solvent molecules to yield the desired heteroleptic complex, such as [Cu(dtbp)(dmp)]⁺. osti.govacs.org

The steric properties of dtbp are so pronounced that even the stable homoleptic complex, [Cu(dtbp)₂]⁺, exhibits unusual reactivity. In this complex, the steric strain enables the displacement of one of the bidentate dtbp ligands by monodentate ligands like acetonitrile (B52724) or carbon monoxide, a reaction that further underscores the principle of using dtbp to generate heteroleptic systems. acs.org

Research into heteroleptic iridium(III) complexes also highlights this design principle, where a primary diimine ligand (like a phenanthroline derivative) is combined with other ligands, such as cyclometalating ligands, to form stable cationic complexes. rsc.orgrsc.org The steric profile of the phenanthroline ligand is crucial in dictating the geometry and properties of the final complex. The significant distortion from ideal tetrahedral or octahedral geometry forced by the bulky substituents on the phenanthroline ligand has a profound impact on the resulting complex's photophysical and redox properties. osti.gov

The table below summarizes a representative synthesis for a heteroleptic copper(I) complex utilizing this compound as the primary blocking ligand.

| Metal Precursor | Blocking Ligand (Ligand 1) | Secondary Ligand (Ligand 2) | Typical Solvent | Resulting Heteroleptic Complex | Reference |

|---|---|---|---|---|---|

| Cu(CH₃CN)₄ | This compound (dtbp) | 2,9-Dimethyl-1,10-phenanthroline (dmp) | Dichloromethane (B109758) | Cu(dtbp)(dmp) | osti.govacs.org |

Coordination Chemistry of 2,9 Di Tert Butyl 1,10 Phenanthroline Complexes

General Principles of 2,9-Di-tert-butyl-1,10-phenanthroline as a Ligand

As a derivative of 1,10-phenanthroline (B135089), dtbp is a bidentate, N-donor ligand that forms stable five-membered chelate rings with metal ions. myuchem.com The rigid, planar aromatic structure of the phenanthroline core provides a robust framework for coordination. alfachemic.com However, the defining feature of dtbp is the substantial steric bulk introduced by the tert-butyl groups adjacent to the nitrogen donor atoms.

The primary influence of the tert-butyl groups in this compound is the profound steric hindrance they impose around the metal center. This steric strain plays a crucial role in determining the coordination geometry and the stability of the resulting complexes. acs.orgnih.gov For instance, in the case of copper(I) complexes, the bulky substituents prevent the adoption of a planar geometry, which is typically preferred by Cu(II), thereby stabilizing the +1 oxidation state. acs.org

The steric repulsion between the tert-butyl groups of two coordinating dtbp ligands forces a significant distortion from an ideal tetrahedral geometry around a metal center. osti.gov This leads to a flattened tetrahedral or pseudo-tetrahedral (D2d) geometry. acs.org The steric clash elongates the metal-nitrogen bonds, as observed in the crystal structure of [Cu(dtbp)2]⁺, where the Cu-N bond lengths are longer than in analogous complexes with less sterically demanding ligands. osti.govresearchgate.net This distortion is a key factor in the unique photophysical properties of these complexes, as it inhibits the geometric reorganization that often leads to non-radiative decay in related, less hindered complexes. acs.org

The steric hindrance can also limit the number of ligands that can coordinate to a metal center. While 1,10-phenanthroline can form tris-chelated complexes with some metals, the bulkiness of dtbp generally favors the formation of bis-chelated complexes. researchgate.net Furthermore, the steric strain can render the resulting complexes unstable and challenging to synthesize. nih.gov For example, the homoleptic complex [Cu(dtbp)2]⁺ is known to be highly unstable. nih.govresearchgate.net

| Complex | Metal Center | Coordination Geometry | Key Steric Effects | Reference |

|---|---|---|---|---|

| [Cu(dtbp)2]⁺ | Copper(I) | Distorted Tetrahedral (D2d) | Elongated Cu-N bonds, prevention of planar geometry, stabilization of Cu(I) state. | acs.orgosti.govresearchgate.net |

| Heteroleptic Cu(I) complexes | Copper(I) | Distorted Tetrahedral | Rotation of a secondary, less hindered phenanthroline ligand to accommodate the bulky dtbp. | osti.gov |

The coordination of dtbp is primarily observed in a homoleptic fashion, where two dtbp ligands coordinate to a single metal center, as seen in [Cu(dtbp)2]⁺. acs.org However, due to the significant steric hindrance, dtbp can also be employed as a "blocking" ligand in the synthesis of heteroleptic complexes. osti.govresearchgate.net In this approach, the steric bulk of one dtbp ligand prevents the coordination of a second identical ligand, allowing for the introduction of a different, less sterically demanding ligand to complete the coordination sphere. researchgate.net This strategy has been utilized to create a variety of heteroleptic copper(I) complexes with tailored electronic and photophysical properties. osti.gov

Copper(I) Complexes of this compound

The coordination chemistry of this compound has been most extensively studied with copper(I), owing to the unique photophysical and electrochemical properties of the resulting complexes. acs.org The steric hindrance of the dtbp ligand is particularly well-suited to stabilize the tetrahedral coordination geometry preferred by d¹⁰ Cu(I) ions.

The synthesis of homoleptic bis(this compound)copper(I) complexes, denoted as [Cu(dtbp)2]⁺, is typically achieved by reacting two equivalents of the dtbp ligand with a suitable copper(I) precursor. cmu.edu A common starting material is tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526), [Cu(CH3CN)4]PF6. acs.orgcmu.edu The reaction is generally carried out in a nitrogen-saturated solution of a solvent mixture like dichloromethane (B109758) and acetonitrile (B52724). cmu.edu The addition of the ligand solution to the copper(I) salt results in an immediate color change to dark red, indicative of the formation of the complex. cmu.edu The product can then be isolated as a solid, often as a hexafluorophosphate salt, by evaporation of the solvent and recrystallization. cmu.edu

The structural characterization of [Cu(dtbp)2]⁺ complexes is predominantly accomplished through single-crystal X-ray diffraction. researchgate.netrsc.org These studies have confirmed the distorted tetrahedral coordination geometry around the copper(I) center. The steric repulsion between the bulky tert-butyl groups on the two phenanthroline ligands forces the CuN4 core to adopt a flattened tetrahedral (D2d) symmetry. researchgate.net This distortion is evident in the N-Cu-N bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. Further characterization is often performed using various spectroscopic techniques, including ¹H NMR, UV-Vis absorption, and emission spectroscopy, as well as electrochemical methods like cyclic voltammetry. acs.orgcmu.edu

| Complex | Synthesis Precursors | Characterization Techniques | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cu(dtbp)2]PF6 | This compound and [Cu(CH3CN)4]PF6 | Single-crystal X-ray diffraction, ¹H NMR, UV-Vis, Emission Spectroscopy, Cyclic Voltammetry | Distorted tetrahedral geometry (D2d symmetry) around the Cu(I) center. | researchgate.netacs.orgcmu.edu |

The stereochemistry of the copper(I) coordination environment in [Cu(dtbp)2]⁺ is a direct consequence of the steric hindrance imposed by the tert-butyl groups. acs.orgresearchgate.net The two bidentate ligands create a chiral, pseudo-tetrahedral arrangement around the copper(I) ion. nih.gov In solution, these complexes can be fluxional, undergoing a rocking motion between two enantiomeric C2 symmetry structures through a C_s_ symmetric intermediate. nih.gov

However, the significant steric bulk of the tert-butyl groups in dtbp restricts this conformational flexibility to a large extent, leading to a more rigid tetrahedral geometry in the ground state compared to complexes with smaller substituents. acs.orgresearchgate.net This rigidity is a key factor in the remarkable photophysical properties of [Cu(dtbp)2]⁺, including its long excited-state lifetime. acs.org The steric hindrance prevents the excited state from readily distorting towards a square planar geometry, which is a common deactivation pathway for many copper(I) complexes. acs.org The orientation of the tert-butyl groups can influence the precise structural parameters, such as the Cu-N bond lengths. acs.org

The thermodynamic and kinetic stability of copper(I) complexes with this compound is a balance between the favorable chelate effect and the destabilizing steric strain. myuchem.comacs.orgnih.gov While the bidentate nature of the phenanthroline ligand provides inherent thermodynamic stability, the steric repulsion between the bulky tert-butyl groups can weaken the metal-ligand bonds and make the complex more susceptible to dissociation. myuchem.comacs.orgnih.gov

The synthesis of [Cu(dtbp)2]⁺ can be challenging, and the resulting complex is known to be unstable under certain conditions. nih.gov Despite this, the complex exhibits fascinating properties, including the longest luminescence lifetime recorded for a homoleptic copper(I) complex in solution. nih.gov This suggests that while the ground state may be sterically strained, this same strain provides a significant kinetic barrier to excited-state deactivation pathways. acs.org The stability of these complexes can be influenced by the solvent, with coordinating solvents potentially displacing the dtbp ligand. osti.govacs.org The introduction of even greater steric bulk can further decrease the stability of the complex. osti.gov Researchers have explored creating non-symmetrical ligands with varying steric bulk to find a balance between high emission quantum yield and stability. researchgate.netnih.govnorthwestern.edu

Coordination with Other Transition Metals and Lanthanides

The versatile chelating nature of 1,10-phenanthroline and its derivatives extends across the periodic table, enabling the formation of stable complexes with a wide array of transition metals and lanthanides. The introduction of bulky tert-butyl groups at the 2 and 9 positions significantly influences the coordination geometry, stability, and reactivity of the resulting metal complexes. This steric hindrance can prevent the formation of otherwise common tris-chelate octahedral complexes, favoring instead complexes with lower coordination numbers and distorted geometries. wikipedia.org

Iron, Cobalt, Nickel, Zinc, and Palladium Complexes

The coordination of this compound and its sterically similar analogue, 2,9-dimethyl-1,10-phenanthroline, with d-block metals like iron, cobalt, nickel, zinc, and palladium has been a subject of significant research.

Iron (Fe): While the parent 1,10-phenanthroline forms the well-known, deeply colored tris-complex [Fe(phen)₃]²⁺, the steric bulk of substituents at the 2,9-positions inhibits the coordination of three ligands around the metal center. wikipedia.org Complexes with 2,9-disubstituted phenanthrolines and iron have been synthesized, often resulting in species with a 1:1 or 1:2 metal-to-ligand ratio. For instance, a zinc complex featuring 2,9-dimethyl-1,10-phenanthroline (a close analogue to the di-tert-butyl version) was found to stimulate bovine aortic endothelial cell proliferation, whereas the ligand combined with iron showed only weak stimulation. rsc.orgnih.gov

Cobalt (Co): Mixed-ligand complexes of Cobalt(II) with 2,9-dimethyl-1,10-phenanthroline have been successfully isolated and characterized. asianpubs.org These studies reveal that the bulky phenanthroline derivative can be incorporated alongside other multidentate ligands containing oxygen, nitrogen, and sulfur donor atoms. asianpubs.org The resulting complexes often exhibit octahedral geometry, though it can be distorted due to the steric demands of the phenanthroline ligand. researchgate.net For example, single-crystal X-ray analysis of cobalt complexes with the parent o-phenanthroline ligand has confirmed the formation of compositions like [{Co(o-phen)₃}(ClO₄)₂(pyr)] and [{Co(o-phen)₃}(ClO₄)₂(pyro)(H₂O)]. researchgate.net

Nickel (Ni): Nickel complexes featuring 2,9-disubstituted-1,10-phenanthroline ligands have been synthesized and characterized using methods such as FT-IR spectroscopy and elemental analysis. researchgate.net X-ray crystal diffraction analysis of a representative nickel complex confirmed its molecular structure. researchgate.net The steric hindrance provided by substituents at the 2,9 positions is known to favor tetrahedral or trigonal coordination geometries. wikipedia.org For example, the crystal structure of di-µ-chloro-sym-trans-dichloro-bis-(2,9-dimethyl-1,10-phenanthroline) dinickel (II) has been determined, showcasing a dimeric structure. mdpi.com

Zinc (Zn): The rigid, planar, and strong metal-chelating ability of the phenanthroline scaffold makes it an excellent co-ligand in zinc complexes. researchgate.net A zinc complex with 2,9-dimethyl-1,10-phenanthroline, denoted as Zn(II)2,9-dimethyl-1,10-phenanthroline, was identified as a stimulant for the proliferation of bovine aortic endothelial cells in culture. rsc.orgnih.gov The coordination abilities of new ligands combining 1,10-phenanthroline moieties with chiral scaffolds towards Zn(II) have been investigated, leading to the formation of [ZnL₂]²⁺ and [ZnLXₙ]⁽²⁻ⁿ⁾⁺ type complexes. rsc.org

Palladium (Pd): Palladium(II) readily forms complexes with 1,10-phenanthroline. nih.govuctm.edu These complexes typically feature a square planar geometry around the Pd(II) center. nih.gov For example, the reaction of Pd(phen)Cl₂ with silver triflate in acetonitrile yields [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, where the palladium atom exists within a strictly square planar N₄ donor set. nih.gov While specific studies on the 2,9-di-tert-butyl derivative are less common, the established chemistry of palladium with other phenanthroline ligands suggests the formation of stable, four-coordinate complexes. nih.govmdpi.com

| Metal | Complex Example (Analogue Ligand) | Coordination Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Nickel | Di-µ-chloro-sym-trans-dichloro-bis-(2,9-dimethyl-1,10-phenanthroline) dinickel(II) | Distorted Tetrahedral (per Ni) | Forms a dimeric structure; activated complexes show moderate activity for ethylene (B1197577) oligomerization. | researchgate.netmdpi.com |

| Cobalt | Co(II) complexes with 2,9-dimethyl-1,10-phenanthroline and other multidentate ligands | Octahedral | Forms stable mixed-ligand complexes. | asianpubs.org |

| Zinc | Zn(II)2,9-dimethyl-1,10-phenanthroline | Not specified | Stimulates endothelial cell proliferation. | rsc.orgnih.gov |

| Palladium | [Pd(phen)(N≡CCH₃)₂]²⁺ | Square Planar | Forms stable four-coordinate complexes; phenanthroline acts as a bidentate ligand. | nih.gov |

Cadmium and Manganese Complexes

Cadmium (Cd): Cadmium(II) forms stable complexes with 2,9-disubstituted phenanthroline ligands. In the complex [CdBr₂(C₁₄H₁₂N₂)], where the ligand is 2,9-dimethyl-1,10-phenanthroline, the Cd(II) ion is four-coordinate. nih.gov It is bound to the two nitrogen atoms of the bidentate phenanthroline ligand and two bromide ions, resulting in a significantly distorted CdN₂Br₂ tetrahedral geometry. nih.gov The number of ligands that bind to the cadmium cation is highly influenced by the specific geometry of the ligand and the nature of the halide. nih.gov

Manganese (Mn): Several mononuclear Mn(II) complexes with the parent 1,10-phenanthroline ligand have been prepared, with general formulas such as [Mn(phen)₂(ClO₄)₂] and Mn(phen)₃₂. ias.ac.in These complexes have been studied for their catalase-like and biological activities. ias.ac.in The rates of formation and dissociation of Mn(II) complexes with 1,10-phenanthroline in methanol (B129727) have been investigated, providing insights into their kinetic stability. rsc.org The presence of bulky substituents at the 2,9-positions would be expected to influence these properties, likely favoring complexes with lower ligand-to-metal ratios compared to the [Mn(phen)₃]²⁺ species.

| Metal | Complex Example (Analogue Ligand) | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Cadmium | [CdBr₂(2,9-dimethyl-1,10-phenanthroline)] | Distorted Tetrahedral | Cd(II) is tetracoordinated by two N atoms and two Br ions. | nih.gov |

| Manganese | [Mn(phen)₂(ClO₄)₂] | Octahedral | Mononuclear Mn(II) complex; exhibits catalase-like activity. | ias.ac.in |

Ruthenium, Silver, Europium, Terbium, Ytterbium, Neodymium, and Erbium Systems

Ruthenium (Ru): Ruthenium(II) complexes incorporating the 1,10-phenanthroline framework are well-known for their photochemical and photophysical properties. Mixed-ligand complexes of the type [Ru(phen)₂(LL)]²⁺, where LL is another phenanthroline derivative, have been investigated for their ability to bind and photocleave DNA. ias.ac.in The bulky tert-butyl groups in this compound would sterically protect the metal center and influence the binding interactions with biological macromolecules. wikipedia.org

Silver (Ag): Silver(I) complexes with 1,10-phenanthroline, such as [Ag(phen)₂]ClO₄, have demonstrated significant biological activity. mdpi.com These complexes have been shown to be effective against the viability of fungi like Fonsecaea pedrosoi, inhibiting peptidase activities and melanin (B1238610) production. mdpi.com The coordination of two phenanthroline ligands around a central silver ion is a common structural motif.

Lanthanides (Eu, Tb, Yb, Nd, Er): The coordination chemistry of lanthanides with this compound is of particular interest due to the potential for creating highly luminescent materials. The phenanthroline ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. mdpi.commdpi.com

Europium (Eu): A variety of luminescent ternary europium complexes with 1,10-phenanthroline and its derivatives have been synthesized. mdpi.commdpi.comresearchgate.net For example, complexes like [Eu(tta)₃(1,10-phenanthroline)] (where Htta is 2-thenoyltrifluoroacetone) are known for their strong red emission and large nonlinear optical responses. mdpi.com

Terbium (Tb) and Ytterbium (Yb): Complexes such as [Tb(phen)₂Cl₃·OH₂] and [Yb(phen)₂Cl₃·OH₂] have been synthesized and studied for their interaction with biomolecules like bovine serum albumin. ijcce.ac.irijcce.ac.ir The binding affinity of these complexes is related to the radius of the lanthanide ion. ijcce.ac.irijcce.ac.ir Ytterbium complexes are also notable for their near-infrared (NIR) emission. mdpi.com A complex of Ytterbium(III) with the parent phenanthroline, Yb(phen)₂(OH₂)Cl₃₂, has been shown to bind to DNA via a non-intercalative, groove-binding mode. nih.gov

Neodymium (Nd) and Erbium (Er): While specific research on Nd and Er complexes with this compound is limited, their coordination behavior is expected to parallel that of other trivalent lanthanides. They would likely form complexes where the bulky ligand dictates the coordination number and geometry, creating a sterically protected environment around the metal ion that could enhance their NIR luminescence properties.

| Metal | Complex Example (Derivative Ligand) | Key Property/Application | Reference |

|---|---|---|---|

| Ruthenium | [Ru(phen)₂(dppz)]²⁺ | DNA binding and photocleavage | ias.ac.in |

| Silver | [Ag(phen)₂]ClO₄ | Antifungal activity | mdpi.com |

| Europium | [Eu(tta)₃(1,10-phenanthroline)] | Strong red luminescence, nonlinear optics | mdpi.com |

| Terbium | [Tb(phen)₂Cl₃·OH₂] | Interaction with biomolecules (BSA) | ijcce.ac.irijcce.ac.ir |

| Ytterbium | Yb(phen)₂(OH₂)Cl₃₂ | Near-infrared luminescence, DNA groove binding | mdpi.comnih.gov |

Supramolecular Architectures Incorporating this compound Ligands

The rigid, planar aromatic system of the 1,10-phenanthroline core makes it an exceptional building block for the construction of complex supramolecular architectures. researchgate.net The presence of planar conjugated rings enhances the stability of metal complexes and promotes non-covalent interactions such as π–π stacking and C-H···π interactions, which are crucial in the self-assembly of larger structures. researchgate.net

Furthermore, metal complexes bearing phenanthroline ligands can participate in hydrogen bonding, especially when co-ligands like water are present. In the palladium(II) complex [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O, a 3-D network is formed involving hydrogen bonds between the complex, triflate anions, and water molecules. nih.gov

The unique V-shape and functional groups of 2,9-disubstituted phenanthrolines make them valuable linkers for creating advanced materials like Covalent Organic Frameworks (COFs). ossila.com For example, 2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline, which has aldehyde groups for covalent bond formation and nitrogen atoms for metal coordination, serves as a versatile template for both COFs and Metal-Organic Frameworks (MOFs). ossila.com This demonstrates the potential of this compound and its derivatives to act as programmable components in the rational design of functional supramolecular materials.

Photophysical Properties and Excited State Dynamics of 2,9 Di Tert Butyl 1,10 Phenanthroline Metal Complexes

Metal-to-Ligand Charge Transfer (MLCT) Electronic Transitions

The photophysical behavior of 2,9-Di-tert-butyl-1,10-phenanthroline metal complexes is largely governed by metal-to-ligand charge transfer (MLCT) electronic transitions. In these transitions, an electron is excited from a metal-centered d-orbital to a π* anti-bonding orbital of the phenanthroline ligand.

Absorption and Emission Spectra Characteristics

The absorption spectra of metal complexes with this compound typically exhibit intense bands in the ultraviolet region, corresponding to π-π* intraligand transitions, and broader, less intense bands in the visible region, which are characteristic of MLCT transitions. For instance, the copper(I) complex, [Cu(dtbp)₂]⁺, displays an MLCT absorption maximum around 425 nm. acs.org

Upon excitation into these MLCT bands, many of these complexes exhibit luminescence. The emission is also of an MLCT nature, resulting from the radiative decay of the excited state back to the ground state. The emission spectra are generally broad and unstructured, with large Stokes shifts, indicating a significant change in geometry between the ground and excited states. The emission maximum for [Cu(dtbp)₂]⁺ is observed at approximately 599 nm. acs.org The characteristics of these spectra are sensitive to the metal center, the solvent environment, and the specific substitutions on the phenanthroline ligand.

Luminescence Quantum Yields and Excited-State Lifetimes

A key feature of metal complexes with this compound is their often enhanced luminescence quantum yields and prolonged excited-state lifetimes compared to analogous complexes with less sterically hindered phenanthroline ligands. The steric bulk of the tert-butyl groups restricts vibrational and rotational modes of deactivation, thereby favoring radiative decay pathways.

The copper(I) complex [Cu(dtbp)₂]⁺, for example, exhibits a remarkably high luminescence quantum yield (Φ) of 5.6% and a long excited-state lifetime (τ) of 3260 nanoseconds in dichloromethane (B109758). acs.org These values are among the highest reported for copper(I) bis(phenanthroline) complexes. This extended lifetime is crucial for potential applications in areas such as photocatalysis and sensing, as it allows for bimolecular quenching processes to occur. cmu.edu

Steric Environment Effects on Photophysical Behavior

The steric hindrance imposed by the tert-butyl groups is a dominant factor in dictating the photophysical properties of these metal complexes. This steric strain influences both the ground-state and excited-state geometries, leading to unique optical and dynamic behaviors.

Correlation between Ligand Sterics and Optical Properties (e.g., Absorbance Blue Shift)

The steric clash between the tert-butyl groups and the metal's coordination sphere often leads to a distortion from ideal geometries. In the case of tetrahedral copper(I) complexes, this steric hindrance forces a more distorted tetrahedral geometry. This distortion affects the energy levels of the molecular orbitals involved in the MLCT transition.

A notable consequence of this steric strain is a blue shift (hypsochromic shift) in the MLCT absorption band. For example, the absorption maximum of [Cu(dtbp)₂]⁺ at 425 nm is at a shorter wavelength compared to copper(I) complexes with less bulky substituents at the 2 and 9 positions. acs.orgnih.gov This blue shift is attributed to the destabilization of the metal d-orbitals due to the distorted coordination geometry, which increases the energy gap for the MLCT transition.

Influence of Structural Distortion on Excited-State Deactivation Pathways

Upon photoexcitation to the MLCT state, the metal center is formally oxidized. For d¹⁰ metals like copper(I), this results in a d⁹ configuration, which favors a different coordination geometry (often square planar) than the ground state. The bulky tert-butyl groups, however, prevent the complex from readily achieving this preferred excited-state geometry.

This "steric straitjacket" inhibits the large-amplitude structural reorganization that is a major non-radiative decay pathway for many luminescent metal complexes. nih.govacs.org By minimizing this structural distortion in the excited state, the rate of non-radiative decay is significantly reduced, leading to the observed high luminescence quantum yields and long lifetimes. nih.gov The rigidity imposed by the steric hindrance effectively suppresses vibrational deactivation channels, allowing the excited state to persist for a longer duration and decay radiatively.

Advanced Luminescent Phenomena

The unique steric and electronic properties of this compound can give rise to more complex and advanced luminescent behaviors in its metal complexes.

Furthermore, the significant change in charge distribution upon MLCT excitation can lead to pronounced solvatochromism , where the emission energy is sensitive to the polarity of the solvent. While not extensively documented specifically for this compound complexes, this is a common feature of related polar excited states and can be anticipated.

In some systems with multiple chromophoric ligands, dual emission can be observed, where luminescence occurs from two distinct excited states. While this has been explored in other sterically hindered phenanthroline complexes, further research is needed to fully characterize such phenomena in complexes of this compound.

Interactive Data Tables

Photophysical Data for [Cu(dtbp)₂]⁺

| Property | Value | Solvent |

| Absorption λₘₐₓ (nm) | 425 | Dichloromethane |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 3100 | Dichloromethane |

| Emission λₘₐₓ (nm) | 599 | Dichloromethane |

| Luminescence Quantum Yield (Φ) | 0.056 | Dichloromethane |

| Excited-State Lifetime (τ, ns) | 3260 | Dichloromethane |

Data sourced from Inorganic Chemistry, 2009, 48 (14), pp 6544–6546. acs.org

Comparison of Photophysical Properties of Copper(I) Phenanthroline Complexes

| Ligand | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| 1,10-phenanthroline (B135089) | ~435 | Non-emissive | - | < 10 |

| 2,9-dimethyl-1,10-phenanthroline | 454 | 730 | ~0.001 | 85 |

| This compound | 425 | 599 | 0.056 | 3260 |

Comparative data compiled from multiple sources. acs.orgresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Metal complexes incorporating the this compound ligand, particularly copper(I) complexes, are notable for their exhibition of Thermally Activated Delayed Fluorescence (TADF). unibo.itnih.gov This phenomenon allows for the harvesting of triplet excitons for light emission, a process that is crucial for high-efficiency organic light-emitting diodes (OLEDs). rsc.orgacs.org The TADF mechanism in these complexes is a direct consequence of the steric strain imposed by the bulky tert-butyl substituents. nih.gov

The general mechanism for TADF involves the following steps:

Upon photoexcitation, the complex is promoted from the singlet ground state (S₀) to an excited singlet state (S₁), typically a metal-to-ligand charge-transfer (MLCT) state.

The excited molecule can then undergo rapid intersystem crossing (ISC) to a lower-lying triplet excited state (T₁).

Crucially, if the energy gap between the S₁ and T₁ states (ΔE(S₁–T₁)) is sufficiently small (comparable to thermal energy at room temperature), the triplet excitons can be efficiently converted back to the S₁ state via a thermally activated process known as reverse intersystem crossing (RISC). unibo.itacs.org

The repopulated S₁ state then decays radiatively to the ground state, emitting a photon. This fluorescence has a longer lifetime than conventional fluorescence because it is delayed by the time spent in the triplet state.

The steric hindrance from the 2,9-di-tert-butyl groups is key to facilitating this process. It forces the metal complex into a distorted tetrahedral geometry in the ground state. nih.gov This rigid, strained structure minimizes the geometric reorganization that occurs upon transitioning to the excited state. ub.edu A smaller structural change between the ground and excited states leads to a smaller energy separation (ΔE(S₁–T₁)), which is a prerequisite for efficient RISC. unibo.it

Research on homoleptic copper(I) complexes with substituted phenanthroline ligands has shown that increasing the steric bulk at the 2,9-positions generally leads to higher photoluminescence quantum yields (PLQY) and longer excited-state lifetimes, consistent with the TADF mechanism. nih.gov For example, the complex bis(this compound)copper(I), often abbreviated as [Cu(dtbp)₂]⁺, exhibits a significantly longer emission lifetime and a higher quantum yield compared to analogues with smaller substituents like methyl groups. nih.gov

| Complex | Emission Wavelength (λₑₘ, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

|---|---|---|---|---|

| [Cu(phen)₂]⁺ | Not Luminescent | - | - | nih.gov |

| [Cu(dmp)₂]⁺ | ~730 | 0.02% | ~55 | nih.gov |

| [Cu(dtbp)₂]⁺ | 599 | 5.6% | 3260 |

This table is interactive. Click on the headers to sort the data.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where compounds that are weakly or non-emissive in dilute solution become highly luminescent in the aggregated or solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism responsible for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state. When these non-radiative decay pathways are blocked, the excited state is forced to decay radiatively, resulting in strong light emission.

While the this compound ligand is a cornerstone for designing TADF emitters, specific and detailed research into the AIE characteristics of its metal complexes is not extensively documented in the literature. However, the structural features of these complexes suggest a potential for AIE activity. The bulky tert-butyl groups could play a significant role in influencing intermolecular interactions and solid-state packing.

In theory, the steric hindrance that is beneficial for TADF could also promote AIE. The rigid and bulky nature of the ligands could prevent close π–π stacking between the phenanthroline cores of adjacent molecules in an aggregate, a common cause of luminescence quenching. Furthermore, the interlocking of these bulky groups in the solid state could effectively restrict low-frequency intramolecular rotations and vibrations, thereby blocking non-radiative decay channels and activating the AIE phenomenon.

Although direct experimental studies focusing on AIE for metal complexes of this compound are limited, the fundamental principles of AIE suggest that this class of compounds is a candidate for such behavior. The restriction of molecular motion is a common theme in both TADF (where it minimizes excited-state distortion) and AIE (where it blocks non-radiative decay). Future research may explore how the aggregation of these sterically hindered complexes influences their emissive properties, potentially revealing AIE characteristics.

Catalytic Applications and Reactivity Profiles of 2,9 Di Tert Butyl 1,10 Phenanthroline Complexes

Photocatalysis Mediated by 2,9-Di-tert-butyl-1,10-phenanthroline Ligands

Complexes of this compound, particularly with copper(I), have demonstrated significant potential as photocatalysts. These complexes can absorb light and promote chemical reactions through excited-state electron transfer processes.

Atom-Transfer Radical Addition (ATRA) Catalytic Cycles

Copper(I) complexes bearing substituted phenanthroline ligands are effective photoredox catalysts for atom-transfer radical addition (ATRA) reactions. rsc.org The catalytic activity of these complexes is influenced by the nature of the substituents on the phenanthroline ring. In a study investigating a series of 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes, it was observed that the catalytic efficiency in ATRA reactions is strongly dependent on the excitation wavelength. rsc.org

The proposed mechanism for the ATRA photoredox catalytic cycle involves the photoexcitation of the copper(I) complex. rsc.org Excitation into higher-energy electronic states (LUMO+1 or LUMO+2) was found to be necessary for catalytic activity, while excitation into the lowest unoccupied molecular orbital (LUMO) did not result in a reaction. rsc.org This suggests that the higher excited states possess the appropriate energy and electronic distribution to participate in the key electron transfer steps of the catalytic cycle.

Light-Driven Hydrogen (H2) Production Catalysis

While copper complexes with various phenanthroline-based ligands have been investigated as catalysts for light-driven hydrogen evolution, specific and detailed studies focusing on complexes of this compound for this application are not extensively documented in the reviewed literature. However, the broader class of copper polypyridine complexes has been shown to be active in electrocatalytic hydrogen generation from aqueous solutions. For instance, a copper complex with 2,9-di(pyridin-2-yl)-1,10-phenanthroline (B1601145) has been reported to catalyze hydrogen evolution from a neutral phosphate (B84403) buffer. researchgate.net It is often observed that under catalytic conditions, these complexes can act as precursors, depositing active metallic copper or copper oxide species on the electrode surface, which then serve as the true catalyst for the hydrogen evolution reaction. rsc.org

Redox Catalysis and Photoreductant Capabilities

The steric hindrance provided by the tert-butyl groups in this compound significantly impacts the redox properties and reactivity of its metal complexes.

Investigation of Excited-State Reduction Potentials

The complex bis(this compound)copper(I), often denoted as [Cu(dtbp)₂]⁺, is a potent photoreductant in its excited state. This capability stems from its favorable electrochemical and photophysical properties. The ground-state [Cu²⁺(dtbp)₂]/[Cu⁺(dtbp)₂] couple has a relatively large positive reduction potential, while the excited-state reduction potential for the [Cu²⁺(dtbp)(dtbp⁻•)]/[Cu²⁺(dtbp)₂] couple is significantly negative. This large negative excited-state reduction potential indicates a strong driving force for the excited complex to donate an electron.

| Complex Property | Value | Reference |

| Ground-State Reduction Potential (E₁/₂) | 0.70 V vs Fc⁺/⁰ | researchgate.net |

| Excited-State Reduction Potential (E₁/₂) | -1.66 V vs Fc⁺/⁰ | researchgate.net |

| Absorption Maximum (λₐbs) | 425 nm | researchgate.net |

| Emission Maximum (λₑₘᵢₛₛᵢₒₙ) | 599 nm | researchgate.net |

| Emission Lifetime (τ) | 3260 ns | researchgate.net |

| Quantum Yield (Φ) | 5.6% | researchgate.net |

Ligand Replacement Reactivity and Reaction Mechanism Studies

The steric constraints imposed by the tert-butyl substituents in the [Cu(dtbp)₂]⁺ complex lead to unusual ligand replacement reactivity. researchgate.net Despite being a bidentate ligand, one of the dtbp ligands can be displaced by monodentate ligands such as acetonitrile (B52724) (CH₃CN) or carbon monoxide (CO). researchgate.net Notably, acetonitrile binds to the copper(I) center with an affinity that is two orders of magnitude greater than that of the displaced dtbp ligand. researchgate.net The displacement of dtbp by CO is reversible, but only in the presence of one equivalent of unbound dtbp. researchgate.net In contrast, the exceptionally strong donor ligand methyl isocyanide (CH₃NC) is capable of displacing both dtbp ligands from the complex. researchgate.net

Applications in Organic Transformations

Complexes of this compound have found utility in various organic transformations, primarily driven by their photocatalytic and redox properties. As detailed in the section on ATRA reactions, copper(I) complexes of substituted phenanthrolines are effective catalysts for the addition of alkyl halides across double bonds. rsc.org The ability to fine-tune the electronic and steric properties of the phenanthroline ligand allows for the optimization of the catalyst for specific substrates and reaction conditions. The strong photoreducing power of complexes like [Cu(dtbp)₂]⁺ also suggests their potential application in a broader range of photoredox-mediated organic reactions that require a potent excited-state reductant.

Ethylene (B1197577) Oligomerization and Dimerization Catalysis

Nickel(II) complexes featuring 2,9-disubstituted 1,10-phenanthroline (B135089) ligands have been investigated as catalysts for the oligomerization of ethylene. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these complexes demonstrate moderate catalytic activities. researchgate.net The nature of the substituents at the 2 and 9 positions of the phenanthroline ring significantly impacts both the activity of the catalyst and the selectivity of the oligomerization process.

For instance, nickel(II) complexes with 2,9-dimethyl-1,10-phenanthroline show a decrease in activity but an increase in selectivity towards butenes, reaching up to 80-96%. researchgate.netresearchgate.net This is attributed to the steric hindrance near the metal center caused by the methyl groups. researchgate.netresearchgate.net When the methyl groups are replaced by bulkier phenyl groups, the oligomerization activity increases, and there is a notable increase in the yield of hexenes. mdpi.com This suggests that the bulky substituents can suppress the β-hydride elimination of 1-butene, thereby favoring the formation of longer-chain oligomers like 1-hexene. mdpi.com

Below is a table summarizing the catalytic performance of nickel(II) complexes with different 2,9-disubstituted 1,10-phenanthroline ligands in ethylene oligomerization.

Table 1: Ethylene Oligomerization Catalyzed by 2,9-Disubstituted 1,10-Phenanthroline Nickel(II) Complexes

| Ligand Substituent | Co-catalyst | Activity (x 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Butene Selectivity (%) | Hexene Yield (%) |

|---|---|---|---|---|

| Methyl | MMAO-12 | 26.8–52.2 | 80–96 | - |

Cross-Coupling Reactions (e.g., "Click" Reactions, Amine Arylation, Friedel-Crafts Alkylation, Suzuki-Miyaura Coupling)

Complexes of this compound and its derivatives are effective in various cross-coupling reactions, which are fundamental processes in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

"Click" Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction, widely used for its reliability and specificity in forming 1,2,3-triazoles. wikipedia.orgacs.orgorganic-chemistry.org Copper(I) complexes containing substituted 1,10-phenanthroline ligands, such as 2,9-dimethyl-1,10-phenanthroline, have been shown to be effective catalysts for CuAAC reactions, producing a variety of 1,2,3-triazoles in high yields. researchgate.net The phenanthroline ligand plays a crucial role in stabilizing the copper(I) catalytic species and facilitating the cycloaddition process. researchgate.net

Amine Arylation: Palladium-catalyzed amination of aryl halides is a powerful method for the synthesis of N-aryl amines. researchgate.net While a broad range of phosphine (B1218219) ligands are commonly employed for this transformation, the use of phenanthroline-based ligands is also explored. nih.gov The choice of ligand is critical to the success of the reaction, influencing the coupling of various amines with aryl and heteroaryl halides. nih.gov

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. cerritos.edubeilstein-journals.org Catalytic versions of this reaction often employ Lewis acids. cerritos.edubeilstein-journals.org Palladium complexes supported by phenanthroline ligands have been utilized in Friedel-Crafts-type alkylations. For example, an amphiphilic resin-supported 1,10-phenanthroline–palladium complex has been successfully used for the alkylation of indoles in water under aerobic conditions. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between organoboron compounds and organohalides is a versatile tool for the formation of carbon-carbon bonds. nih.govnih.gov The performance of the catalyst is highly dependent on the nature of the ligand. Phenanthroline-based polymers have been used as supports for palladium catalysts in aqueous Suzuki-Miyaura coupling reactions, demonstrating high activity and reusability. rsc.org

CO₂ Activation and Dehydrogenation of Formic Acid

The activation of carbon dioxide and the catalytic dehydrogenation of formic acid are critical areas of research for sustainable energy applications. Complexes of this compound have shown promise in these fields.

Formation and Decarboxylation of Formate (B1220265) Complexes

Copper(I) formate complexes are of interest due to their potential role in the hydrogenation of CO₂ and the dehydrogenation of formic acid. A simple tricoordinate copper(I) formate complex, [(phen)Cu(O₂CH)], supported by the bulky this compound (phen) ligand has been synthesized and characterized. researchgate.net This complex undergoes decarboxylation at 100°C to produce hydrogen gas (H₂) and elemental copper (Cu(0)), with the release of the free phen* ligand. researchgate.net The thermal stability and reactivity of this formate complex are central to its catalytic potential.

Elucidation of Transient Hydride Intermediates and Catalytic Cycles

The mechanism of formic acid dehydrogenation often involves the formation of transient metal hydride intermediates. nih.gov In the context of the [(phen*)Cu(O₂CH)] complex, a dynamic exchange process with CO₂ suggested its potential as a copper catalyst for the dehydrogenation of formic acid. researchgate.net It was proposed that a transient hydride intermediate, which could be trapped by gaseous CO₂, would also react readily with formic acid present in the reaction medium. researchgate.net The catalytic cycle is thought to involve the reaction of the copper complex with formic acid, leading to the formation of a hydride intermediate, which then releases H₂. The subsequent reaction with another molecule of formic acid regenerates the formate complex, completing the cycle.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,9-dimethyl-1,10-phenanthroline |

| 1,10-phenanthroline |

| Ethylene |

| Butene |

| 1-Butene |

| Hexene |

| 1-Hexene |

| Methylaluminoxane (MAO) |

| Copper(I) formate |

| Carbon dioxide (CO₂) |

| Formic acid |

| Hydrogen (H₂) |

| Azide |

| Alkyne |

| 1,2,3-triazole |

| N-aryl amine |

| Aryl halide |

| Indole |

| Organoboron compound |

Theoretical and Computational Investigations of 2,9 Di Tert Butyl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of phenanthroline-based systems, providing a balance between computational cost and accuracy.

DFT calculations are employed to determine the most stable three-dimensional structure of the 2,9-di-tert-butyl-1,10-phenanthroline molecule. The process of geometry optimization systematically alters the molecule's geometry to find the lowest energy conformation. For dtbp, a key structural feature is the steric hindrance introduced by the bulky tert-butyl groups at the 2 and 9 positions. These groups are positioned adjacent to the nitrogen donor atoms, significantly influencing the molecule's ability to coordinate with metal centers.

In complexes such as [Cu(dtbp)₂]⁺, the steric strain imposed by the tert-butyl substituents forces a rigid tetrahedral geometry around the copper(I) center in the ground state. acs.org This contrasts with less sterically hindered phenanthroline ligands, where the coordination geometry can be more flexible. This steric constraint is crucial as it prevents the flattening distortion that often occurs in the excited state of similar copper complexes, a factor that profoundly impacts its photophysical properties. acs.orgacs.org

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity, optical properties, and electronic transitions. sapub.org

In 1,10-phenanthroline (B135089) systems, both the HOMO and LUMO are typically delocalized over the entire π-conjugated phenanthroline moiety. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key parameter that correlates with the molecule's stability and the energy required for electronic excitation. For phenanthroline derivatives, DFT calculations can precisely determine the energies of these orbitals. While specific values for dtbp require dedicated calculations, studies on related compounds show that substituents can tune these energy levels. A lower LUMO energy indicates a higher susceptibility to accepting electrons, making the molecule a better electrophile. researchgate.net

| Orbital | General Energy Range (eV) | Typical Localization | Role in Chemical Processes |

|---|---|---|---|

| HOMO | -6.0 to -7.0 | Delocalized π-system of the phenanthroline core | Electron donation, site of oxidation |

| LUMO | -2.0 to -3.0 | Delocalized π-system of the phenanthroline core | Electron acceptance, site of reduction, involved in MLCT transitions |

| LUMO+1 | Variable | Delocalized π-system | Higher energy electronic transitions |

| LUMO+2 | Variable | Delocalized π*-system | Higher energy electronic transitions |

Note: The energy values are general and can vary based on the specific derivative and computational method used.

Theoretical vibrational analysis via DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can provide a complete assignment of the observed vibrational modes.

For the parent 1,10-phenanthroline molecule, a satisfactory agreement between harmonic BP86 calculated wavenumbers and experimental fundamentals has been established. researchgate.net For this compound, the spectrum is more complex. In addition to the characteristic modes of the phenanthroline core, new bands corresponding to the vibrations of the tert-butyl groups appear. DFT calculations on related structures show that the calculated IR bands for tert-butyl substituents typically appear in the region of 2850-3150 cm⁻¹, which is in good agreement with experimental observations. mdpi.com These calculations help to distinguish the vibrations of the aromatic core from those of the alkyl substituents, enabling a more precise interpretation of the experimental spectra.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (tert-butyl) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methyl groups. mdpi.com |

| C=C/C=N Stretch (Aromatic) | 1500 - 1650 | Stretching vibrations within the phenanthroline ring system. mdpi.com |

| Ring Breathing Modes | 1300 - 1450 | Collective in-plane vibrations of the aromatic rings. researchgate.net |

| C-H In-Plane Bending | 1000 - 1200 | Bending of aromatic C-H bonds within the plane of the rings. researchgate.net |

| C-H Out-of-Plane Bending | 700 - 900 | Bending of aromatic C-H bonds out of the plane of the rings. researchgate.net |

Molecular Dynamics Simulations and Excited-State Dynamics Modeling

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions with the environment. semanticscholar.org For dtbp, particularly when complexed with a metal ion, understanding the excited-state dynamics is crucial for applications in photochemistry and photophysics.

Upon photoexcitation, copper(I) phenanthroline complexes typically undergo a metal-to-ligand charge-transfer (MLCT) transition. acs.org The subsequent relaxation pathway involves processes like internal conversion (IC) and intersystem crossing (ISC) that occur on ultrafast timescales. nccr-must.ch Quantum dynamics simulations on related copper-phenanthroline complexes show that after initial excitation, the system undergoes rapid internal conversion within ~100 fs, followed by a structural distortion. nccr-must.ch

However, the bulky tert-butyl groups in dtbp complexes play a critical role in these dynamics. They sterically hinder the flattening distortion that typically provides a rapid non-radiative decay pathway for the excited state. acs.orgacs.org This inhibition of structural rearrangement leads to significantly longer excited-state lifetimes and higher luminescence quantum yields compared to complexes with smaller substituents. acs.org Modeling these dynamics helps to elucidate the precise mechanism by which the dtbp ligand imparts these favorable photophysical properties. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing via Computational Methods

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent intermolecular interactions. Computational methods are essential for analyzing and quantifying these forces. In phenanthroline-based systems, common interactions include π–π stacking, hydrogen bonds (if suitable functional groups are present), and C–H···π interactions. nih.govnih.gov

Electrochemical Potential Prediction and Correlation with Electronic Structure

The electrochemical behavior of dtbp, particularly its redox potential when part of a metal complex, can be predicted and rationalized using computational methods. There is a strong correlation between the electronic structure of a molecule and its electrochemical properties. jsribadan.ng

Specifically, the energies of the frontier molecular orbitals (HOMO and LUMO) are directly related to the oxidation and reduction potentials. researchgate.net

Oxidation Potential: Correlates with the HOMO energy. A higher (less negative) HOMO energy implies that an electron is less tightly bound and more easily removed, corresponding to a lower oxidation potential.

Reduction Potential: Correlates with the LUMO energy. A lower (more negative) LUMO energy indicates that the molecule can more readily accept an electron, corresponding to a higher reduction potential.

For the [Cu(dtbp)₂]⁺ complex, the steric hindrance from the dtbp ligands stabilizes the Cu(I) oxidation state. This results in a large positive reduction potential for the [Cu²⁺(dtbp)₂]/[Cu⁺(dtbp)₂] couple, measured at +0.70 V vs Fc⁺/Fc. acs.org DFT calculations can model the electronic structures of both the oxidized (Cu²⁺) and reduced (Cu⁺) species to predict this potential. The calculated HOMO and LUMO energies of the complex provide a theoretical basis for understanding why dtbp is a component of such a potent photoreductant in its excited state. acs.orgresearchgate.net

| System | Property | Experimental Value | Theoretical Correlation |

|---|---|---|---|

| [Cu(dtbp)₂]⁺/²⁺ | Reduction Potential (E₁/₂) | +0.70 V (vs Fc⁺/Fc) acs.org | Correlates with the energy difference between the ground state of the complex and its oxidized form, influenced by the HOMO of the complex. |

| *[Cu(dtbp)₂]⁺ | Excited-State Reduction Potential | -1.66 V (vs Fc⁺/Fc) acs.org | Related to the energy of the LUMO (localized on the dtbp ligand) in the excited state. |

Emerging Research Directions and Potential Applications

Applications in Advanced Materials Science

The dtbp ligand and its metal complexes are being actively investigated for their potential in various advanced materials, particularly in optoelectronic devices where control over excited-state properties is paramount.

Complexes of 2,9-di-tert-butyl-1,10-phenanthroline, particularly with copper(I), are promising candidates for roles in solar energy conversion technologies. The sterically constrained copper(I) complex, [Cu(dtbp)₂]⁺, exhibits unique photophysical properties that are highly desirable for photovoltaic applications. nih.govacs.org This complex is a potent photoreductant in its excited state, a key characteristic for driving the chemical reactions necessary for energy conversion. nih.govacs.org

A significant feature of the [Cu(dtbp)₂]⁺ complex is its long-lived metal-to-ligand charge-transfer (MLCT) excited state. Research has shown it to have the longest MLCT emission lifetime (3260 ns) and the largest quantum yield (5.6%) of all comparable bis(phenanthroline)copper(I) complexes. nih.govacs.orgacs.org These properties are crucial for efficient solar energy systems as they allow more time for the excited state to participate in energy or electron transfer processes before decaying. The steric strain induced by the tert-butyl groups is credited with elevating the energy of the excited state, enhancing its reactivity from a thermodynamic standpoint. scispace.com A patent has also identified these copper(I) complexes as useful for photovoltaic cells. patentdigest.org

Furthermore, while not involving the di-tert-butyl derivative specifically, the parent 1,10-phenanthroline (B135089) ligand has been used as an effective passivating agent in perovskite solar cells. acs.org It helps to heal defects at the surface of the perovskite film, leading to improved power conversion efficiency and stability. acs.org This suggests a potential area of exploration for dtbp, where its derivatives could offer enhanced performance due to their unique electronic and steric profiles.

| Property | Value | Significance |

|---|---|---|

| MLCT Absorption (λabs) | 425 nm nih.govacs.org | Absorption in the visible spectrum. |

| MLCT Emission (λemission) | 599 nm nih.govacs.org | Emission from the charge-transfer excited state. |

| Emission Lifetime (τ) | 3260 ns nih.govacs.org | Longest lifetime among [Cu(R₂phen)₂]⁺ complexes, allowing for efficient energy/electron transfer. |

| Quantum Yield (Φ) | 5.6% nih.govacs.org | Highest quantum yield among [Cu(R₂phen)₂]⁺ complexes, indicating high emission efficiency. |

| Excited-State Reduction Potential | -1.66 V vs Fc+/0nih.govacs.org | Indicates the complex is a potent photoreductant. |

The pronounced luminescence of dtbp complexes also makes them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and light-emitting electrochemical cells (LECs). patentdigest.org The steric hindrance provided by the tert-butyl groups plays a critical role in enhancing the photoluminescence quantum yield by minimizing non-radiative decay pathways. researchgate.net This is achieved by creating a rigid coordination sphere that reduces flattening distortions in the excited state, a common cause of luminescence quenching in copper(I) complexes. researchgate.net

In the broader context of OLED materials, tert-butyl groups are often incorporated into molecules to improve their processability and performance. rsc.orgnih.gov They can increase solubility, which is beneficial for solution-processed OLEDs, and inhibit intermolecular π–π stacking, which helps to reduce aggregation-caused self-quenching of excitons in the solid state. rsc.orgnih.gov While research on OLEDs incorporating the specific [Cu(dtbp)₂]⁺ complex is emerging, the underlying principles and the explicit mention in patent literature highlight its strong potential in this field. patentdigest.org

In the field of Dye-Sensitized Solar Cells (DSSCs), the design of the sensitizer (B1316253) dye is crucial for performance. While direct applications of this compound in DSSCs are not yet widely reported, its structural motifs are highly relevant. The introduction of bulky groups, such as tert-butyl, into dye molecules is a known strategy to minimize the π-stacking that causes aggregation on the semiconductor surface. researchgate.net Such aggregation can shorten the excited-state lifetime and hinder performance.

Moreover, the steric bulk around a metal center, as provided by dtbp, can elevate the energy of the excited state, which is a critical parameter for ensuring efficient electron injection from the dye into the semiconductor's conduction band. scispace.com Research on related phenanthroline-based ruthenium complexes for DSSCs has shown that modifications to the phenanthroline ligand can significantly tune the electronic properties and improve device performance. rsc.orgresearchgate.net These findings suggest that dtbp could serve as a valuable ancillary ligand in the rational design of new, efficient dyes for DSSC technologies.

Chemical Sensing and Molecular Probe Development

The unique reactivity of the [Cu(dtbp)₂]⁺ complex has been leveraged for the development of chemical sensors and molecular probes. patentdigest.org The steric strain from the tert-butyl groups facilitates an unusual ligand replacement reactivity. nih.gov When exposed to certain analytes, such as acetonitrile (B52724) (CH₃CN) or carbon monoxide (CO), one of the dtbp ligands is displaced from the copper(I) center. nih.govacs.org This displacement event leads to a quenching of the complex's characteristic luminescence, providing a clear optical signal for the presence of the analyte. acs.org This mechanism forms the basis of a sensor system where the "turning off" of light indicates detection.

The broader family of phenanthroline derivatives has been extensively used to create fluorescent and colorimetric probes for a variety of targets, including metal ions and pH. nih.govuncw.eduresearchgate.netmdpi.com For instance, modified phenanthrolines have been designed to selectively bind with ions like Cd(II), leading to a significant enhancement in fluorescence. nih.gov The rigid and preorganized structure of the phenanthroline backbone makes it an excellent scaffold for building highly selective molecular sensors. uncw.edu

| Analyte | Interaction | Observed Signal |

|---|---|---|

| Acetonitrile (CH₃CN) | Displaces one dtbp ligand nih.gov | Luminescence is quenched acs.org |

| Carbon Monoxide (CO) | Displaces one dtbp ligand nih.gov | Luminescence is quenched acs.org |

| Oxygen (O₂) | Outer-sphere interaction, no displacement nih.govacs.org | Partial quenching of emission nih.gov |

Rational Design of Novel Ligand Architectures for Enhanced Performance

The compound this compound serves as both a highly functional ligand and a foundational platform for the rational design of new molecular architectures. Researchers are actively modifying the phenanthroline backbone to fine-tune its properties for specific applications. nih.govresearchgate.net A key challenge with the [Cu(dtbp)₂]⁺ complex is its relative instability, despite its excellent photophysical properties. scispace.com

To address this, a strategy of rational design was employed to create a non-symmetrical ligand, 2-isopropyl-9-tert-butyl-1,10-phenanthroline. scispace.comacs.org This design sought a balance between the high steric strain of dtbp (which boosts quantum yield) and the greater stability of less bulky analogues like 2,9-diisopropyl-1,10-phenanthroline. scispace.comacs.org This work demonstrates how targeted modifications to the substituents at the 2 and 9 positions can be used to optimize the trade-off between stability and performance in the resulting metal complexes.

Other design strategies involve attaching different functional groups to the phenanthroline core to introduce new capabilities, such as enhanced water solubility for biological applications or altered electronic properties for catalysis. nih.govrsc.org The synthesis of various 2,9-disubstituted phenanthrolines, including those with aminomethylphenyl groups or triazolyl moieties, highlights the versatility of this scaffold for creating ligands with tailored functions, from G-quadruplex binders for potential anticancer agents to extractants for nuclear waste separation. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2,9-Di-tert-butyl-1,10-phenanthroline, and how do steric effects influence reaction optimization?